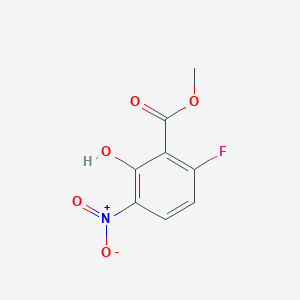

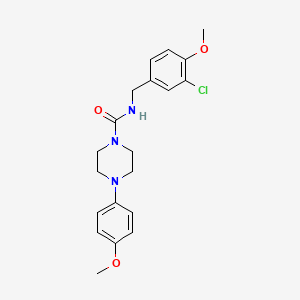

![molecular formula C15H15N3O3 B2480602 N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 866131-32-0](/img/structure/B2480602.png)

N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide often involves cyclopropane units as key intermediates. For instance, the synthesis of chiral cyclopropane structures utilizes reductive desulfonylation and treatment with acid to achieve high enantiomeric excess (ee) and yield (Kazuta, Matsuda, & Shuto, 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing intricate details such as crystal packing and intermolecular interactions. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was elucidated, showcasing its monoclinic space group and hydrogen bonding network (Nayak et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving cyclopropylideneacetic acids and esters, mediated by CuX(2), have been explored for the synthesis of furanones and pyranones, demonstrating the versatility of these reactions in organic synthesis (Huang & Zhou, 2002).

Physical Properties Analysis

Physical properties such as solubility, permeability, and lipophilicity are crucial for understanding a compound's behavior in biological systems. These properties have been assessed for related compounds, aiding in their development as potential therapeutic agents (Hudkins et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for designing compounds with desired biological activities. Studies on compounds like N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate have provided insights into their potential for pharmaceutical applications, including antibacterial, antifungal, and antioxidant activities (Orek, Koparir, & Koparır, 2012).

Applications De Recherche Scientifique

Cardiac and Neuroprotective Applications

Research reflects the synthesis and application of compounds similar to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide, particularly focusing on their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These compounds, including pyridazino(4,5-b)indole-1-acetamide derivatives, have shown significant promise in these areas, highlighting their potential in therapeutic developments (Habernickel, 2002).

Inotropic Effects and Calcium Sensitization

In the realm of cardiac pharmacology, studies have demonstrated the inotropic effects of certain pyridazinyl derivatives, providing insights into their mechanisms of action. For instance, levosimendan and its active metabolite, OR-1896, have been studied for their positive inotropic effects and Ca(2+)-sensitizing capabilities in guinea pig hearts. These effects are critical for understanding how these compounds can be used to support cardiac function, particularly in conditions requiring enhanced myocardial contractility (Szilagyi et al., 2004).

Antimicrobial Activity

Further research into the chemical derivatives of pyridazinone has unveiled their potential antimicrobial properties. Novel syntheses of heterocycles incorporating the antipyrine moiety, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives, have shown promising antimicrobial activity. These findings suggest a broader spectrum of biological applications for these compounds, extending their utility beyond cardiovascular and neuroprotective roles to include antimicrobial therapies (Bondock et al., 2008).

Chemical Synthesis and Reactivity

The synthetic versatility of this compound and related compounds is a key aspect of their scientific research applications. Studies on the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives highlight the chemical reactivity and potential for creating a wide array of bioactive molecules. These synthetic pathways offer avenues for the development of novel therapeutic agents with enhanced efficacy and specificity (Ibrahim & Behbehani, 2014).

Propriétés

IUPAC Name |

N-cyclopropyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-13(16-11-6-7-11)10-21-14-8-9-15(20)18(17-14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQJFKOUQDTSOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

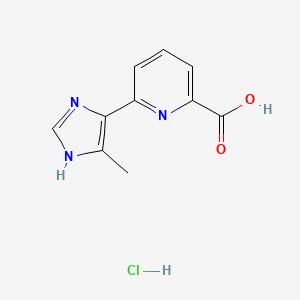

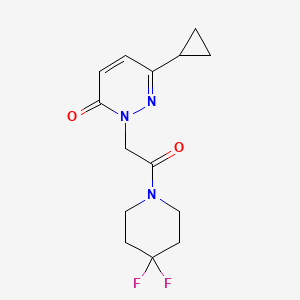

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

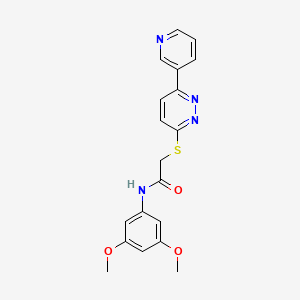

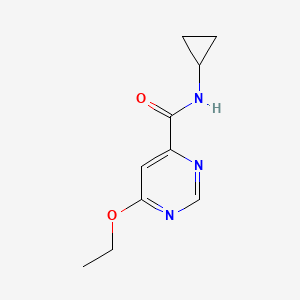

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)

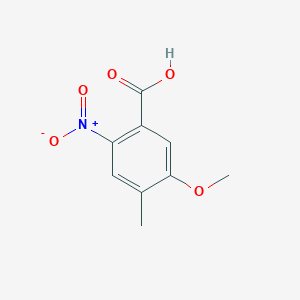

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)